
N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propandiamin
Übersicht
Beschreibung
“N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” is a colorless to light yellow transparent liquid, soluble in water and alcohol, with a general content greater than 98% . It is used as a catalyst for polyurethane foam plastics and microporous elastomers, and can also be used as a curing catalyst for epoxy resins .
Synthesis Analysis
The synthesis of “N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” involves several steps, but the exact process is not detailed in the search results .Molecular Structure Analysis
The molecular formula of “N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” is C7H18N2 . The molecular weight is 130.23 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” can be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones . It can also be used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .Physical And Chemical Properties Analysis
“N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” has a boiling point of 145-146 °C . The density is 0.779 g/mL at 25 °C . The refractive index n20/D is 1.4234 (lit.) . The vapor pressure is 760 mmHg at 145 °C .Wissenschaftliche Forschungsanwendungen
Katalysator in der Baylis-Hillman-Reaktion
N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propandiamin wird als Katalysator in der Baylis-Hillman-Reaktion von Cycloalkenonen verwendet. Diese Reaktion ist in der organischen Chemie von Bedeutung, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden und Molekülen Funktionalität zu verleihen .
Herstellung asymmetrischer Cyaninfarbstoffe
Diese Verbindung wird bei der Herstellung von homodimeren asymmetrischen Monomethincyaninfarbstoffen während des Bisquaternisierungsprozesses verwendet. Diese Farbstoffe finden in verschiedenen Bereichen Anwendung, darunter die biomedizinische Forschung und die Materialwissenschaft .
Ligand für Metallionenkomplexe
Es dient als Ligand für die Herstellung von dinuklearen μ-Carbonato-Dikupfer(II)-Spezies und bildet stabile Komplexe mit vielen Metallhalogeniden, die in organischen Lösungsmitteln löslich sind. Dies ist wichtig in der Koordinationschemie und Materialwissenschaft .
Antibakterielles Mittel und DNA-Spaltungsaktivität
2,2-Dimethyl-1,3-propandiamin, eine verwandte Verbindung, wird als Reagenz in neuartigen Terephthalato-Komplexen verwendet, die antimikrobielle Eigenschaften und DNA-Spaltungsaktivität besitzen. Dies hat potentielle Anwendungen in der Medizin und Biotechnologie .
Elektronenakzeptor im Photosystem II
N,N,N',N'-Tetramethyl-p-phenylendiamin, eine weitere verwandte Verbindung, wirkt als Elektronenakzeptor im Photosystem II. Dies hat Auswirkungen auf das Verständnis und die Nutzung von Photosyntheseprozessen .
Flussinjektionsanalyse
Es kann in der Flussinjektionsanalyse von Benzoylperoxid verwendet werden, einer Technik, die zur schnellen und effizienten Analyse verschiedener Substanzen verwendet wird .
Studium des photoinduzierten Elektronentransfers
Diese Verbindung wird auch verwendet, um den photoinduzierten Elektronentransfer zu halogenierten Lösungsmitteln zu untersuchen. Diese Forschung kann zu Fortschritten in der Photochemie und Photophysik führen .
Kristallstruktur- und Löslichkeitsstudien
Die physikalischen Eigenschaften wie Kristallstruktur, Schmelzbereich, Zersetzungstemperatur, Löslichkeiten in wässrigen und organischen Phasen und das Verteilungsverhältnis in zweiphasigen Systemen von N,N,N',N'-Tetramethyldiglycolamid (einer ähnlichen Verbindung) wurden untersucht. Diese Eigenschaften sind entscheidend für Anwendungen in der chemischen Verfahrenstechnik und Materialwissenschaft .
MilliporeSigma - N,N,N',N'-Tetramethyl-1,3-propandiamin Wikipedia - Tetramethylethylendiamin ChemicalBook - 2,2-DIMETHYL-1,3-PROPANEDIAMINE Sigma-Aldrich - N,N,N',N'-Tetramethyl-p-phenylendiamin Springer - Physical properties of N,N,N',N'-tetramethyl diglycolamide
Wirkmechanismus
Target of Action
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine, also known as N,N,N’,N’,2,2-hexamethylpropane-1,3-diamine, is a tertiary amine . Tertiary amines are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
As a tertiary amine, this compound has the ability to donate its lone pair of electrons, which can interact with electrophilic sites on its target This can lead to changes in the conformation or function of the target, potentially altering a biological pathway
Safety and Hazards
“N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” is classified as Acute Tox. 3 Inhalation, Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, Flam. Liq. 3, Skin Corr. 1B, STOT SE 3 . Precautionary measures include avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if feeling unwell .
Biochemische Analyse
Biochemical Properties
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine plays a significant role in biochemical reactions due to its properties as a tertiary amine. It acts as a catalyst in the Baylis-Hillman reaction of cycloalkenones and is involved in the preparation of homodimeric asymmetric monomethine cyanine dyes . Additionally, it serves as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . The compound interacts with various enzymes and proteins, facilitating reactions that are crucial for biochemical processes.
Cellular Effects
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine influences cellular functions by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and morphology of cells, particularly in the context of antimicrobial activity and DNA cleavage . The compound’s ability to absorb carbon dioxide also impacts cellular respiration and metabolic processes.
Molecular Mechanism
At the molecular level, N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s tertiary amine structure allows it to form stable complexes with metal ions, which can influence enzyme activity and gene expression . These interactions are crucial for its role in various biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade over extended periods, impacting its efficacy in biochemical reactions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine vary with different dosages in animal models. At lower doses, the compound has been observed to facilitate biochemical reactions without significant adverse effects. At higher doses, it can exhibit toxic properties, including acute toxicity when inhaled, ingested, or absorbed through the skin . These dosage-dependent effects are crucial for determining safe and effective usage in biochemical applications.
Metabolic Pathways
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s ability to absorb carbon dioxide suggests its involvement in metabolic processes related to carbon fixation and respiration . These interactions can influence metabolic flux and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine is transported and distributed through interactions with transporters and binding proteins. Its tertiary amine structure allows it to form complexes with various biomolecules, facilitating its movement and localization within cellular compartments . This distribution is essential for its biochemical activity and efficacy.
Subcellular Localization
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s structure and properties enable it to target specific organelles, such as the mitochondria and endoplasmic reticulum . These targeting signals and post-translational modifications are crucial for its function and activity within cells.
Eigenschaften
IUPAC Name |
N,N,N',N',2,2-hexamethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-9(2,7-10(3)4)8-11(5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBAUGYLXJCSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609329 | |
| Record name | N~1~,N~1~,N~3~,N~3~,2,2-Hexamethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53369-79-2 | |
| Record name | N1,N1,N3,N3,2,2-Hexamethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53369-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~1~,N~3~,N~3~,2,2-Hexamethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B1603598.png)
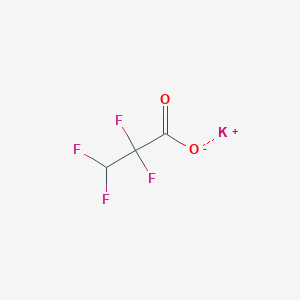

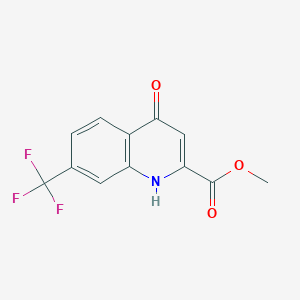
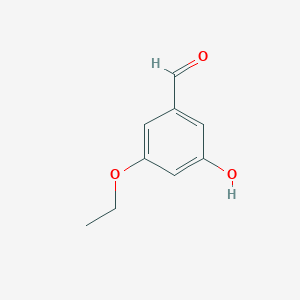


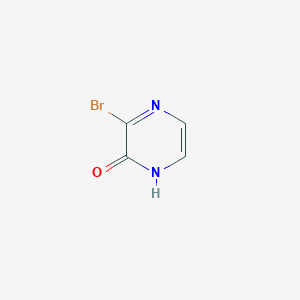




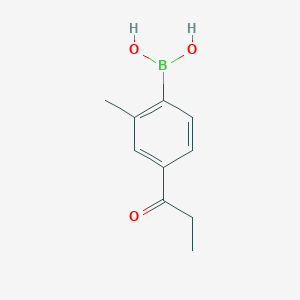
![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)